3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

Description

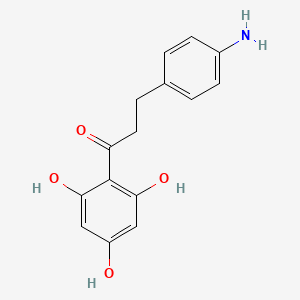

3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is a synthetic dihydrochalcone derivative characterized by a propan-1-one backbone linking two aromatic rings: a 2,4,6-trihydroxyphenyl (phloroglucinol) ring and a 4-aminophenyl ring.

Properties

IUPAC Name |

3-(4-aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,17,19-20H,3,6,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRZJJMWJHZYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid and 2,4,6-trihydroxybenzaldehyde.

Reduction: The nitro group of 4-nitrophenylacetic acid is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Condensation: The resulting 4-aminophenylacetic acid is then condensed with 2,4,6-trihydroxybenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below highlights key structural differences between 3-(4-aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one and its analogs:

Electronic and Quantum Chemical Properties

The substitution of –OH with –NH₂ on the B-ring introduces a stronger electron-donating group, which may lower the compound’s LUMO energy and enhance its redox activity compared to phloretin. For example:

- Phloretin : Quantum chemical descriptors (e.g., HOMO: -8.171 eV, LUMO: 5.386 eV) indicate moderate reactivity .

- (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one : The α,β-unsaturated ketone system increases electrophilicity (HOMO: -8.723 eV) , enabling stronger interactions with cysteine residues in enzymes like XIAP .

Pharmacological Activity Comparison

Anticancer Activity

- Phloretin : Induces apoptosis in HL-60, U937, and HepG2 cells (IC₅₀ ~10–50 µM) via mitochondrial pathways .

- Compound 11 (Metrodorea stipularis) : Targets cysteine proteases (cruzain, cathepsin L/B) with IC₅₀ values ≤8.70 µM, suggesting enhanced enzyme specificity .

- 3-(4-Aminophenyl) analog: The –NH₂ group may facilitate DNA intercalation or kinase inhibition, though empirical data are needed.

Enzyme Inhibition

- Phloretin : Inhibits SGLT1 (glucose transport) and β-glucuronidase .

- Phloroglucinol derivatives (e.g., 1-(2,4,6-trihydroxyphenyl)propan-1-one): Exhibit moderate β-glucuronidase inhibition due to A-ring hydroxyls .

- 3-(4-Aminophenyl) analog: Potential for enhanced β-glucuronidase binding via –NH₂ interactions with catalytic residues.

Anti-inflammatory Activity

Solubility and ADMET Considerations

- Phloretin: Limited water solubility due to phenolic –OH groups; moderate bioavailability .

- 3-(4-Aminophenyl) analog: The –NH₂ group may improve solubility in acidic environments (via protonation) but could introduce metabolic instability (e.g., oxidation or acetylation).

- Compound 11 (prenylated) : Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility .

Biological Activity

3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one, also known by its CAS number 157405-89-5, is an organic compound with significant potential in biological applications. This compound features both an amino group and multiple hydroxyl groups, which contribute to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

- IUPAC Name: this compound

- Molecular Formula: C15H15NO4

- Molecular Weight: 273.29 g/mol

Structural Characteristics

The compound's structure allows for various interactions with biological macromolecules due to the presence of hydroxyl and amino groups. These functional groups enable hydrogen bonding and other non-covalent interactions that are crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with receptors:

- Enzyme Interaction: The hydroxyl groups can participate in enzyme catalysis by acting as proton donors or acceptors.

- Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.

Antioxidant Properties

Research indicates that this compound has notable antioxidant activity. In vitro assays have demonstrated its ability to reduce oxidative damage in cellular models.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have reported that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Study on Antioxidant and Antimicrobial Properties

A study published in 2023 investigated the antioxidant and antimicrobial activities of various phenolic compounds, including derivatives of this compound. The results indicated a strong correlation between the number of hydroxyl groups and increased antioxidant capacity. The compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL .

Anti-inflammatory Potential

Another study explored the anti-inflammatory effects of this compound in a murine model of inflammation. It was found to significantly reduce edema and pro-inflammatory cytokine levels when administered at a dosage of 10 mg/kg body weight .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Aminophenyl)-1-(2,4-dihydroxyphenyl)propan-1-one | Lacks one hydroxyl group | Reduced antioxidant activity |

| 3-(4-Aminophenyl)-1-(2,6-dihydroxyphenyl)propan-1-one | Different hydroxyl arrangement | Similar antimicrobial properties |

| 3-(4-Aminophenyl)-1-(2,4,6-trimethoxyphenyl)propan-1-one | Methoxy groups instead of hydroxyls | Lower biological activity |

This table illustrates how variations in the structural features of related compounds influence their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.